molecular formula C5H6Cl2N2O B11908508 2,4-Dichloropyridin-3-amine hydrate

2,4-Dichloropyridin-3-amine hydrate

Cat. No.: B11908508
M. Wt: 181.02 g/mol
InChI Key: MWLVXHBGFIHKEC-UHFFFAOYSA-N
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Description

2,4-Dichloropyridin-3-amine hydrate is a versatile chemical intermediate in organic and medicinal chemistry research. Its molecular formula is C5H6Cl2N2O, and it has a molecular weight of 181.02 g/mol . The presence of both an amine group and two chlorine atoms on the pyridine ring creates a multi-functional scaffold amenable to further synthetic elaboration, making it a valuable precursor for constructing more complex heterocyclic systems. As part of the aminopyridine family, this compound is of interest for its potential biological activity. Aminopyridines are known to exhibit a broad spectrum of pharmacological properties and primarily function by blocking voltage-gated potassium channels in a dose-dependent manner . This mechanism is the basis for several FDA-approved therapies, such as dalfampridine for improving mobility in multiple sclerosis . Researchers are actively exploring novel aminopyridine-based frameworks for applications in anti-cancer, anti-bacterial, and anti-inflammatory agents, positioning this class of compounds as a significant focus in drug discovery . The structural features of 2,4-dichloropyridin-3-amine make it a key synthon in the synthesis of energetic materials and other complex molecules . For safe handling, this reagent should be stored under inert gas (nitrogen or argon) at 2–8 °C . This product is intended for laboratory research purposes only and is not classified as a drug or consumer product.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6Cl2N2O

Molecular Weight

181.02 g/mol

IUPAC Name

2,4-dichloropyridin-3-amine;hydrate

InChI

InChI=1S/C5H4Cl2N2.H2O/c6-3-1-2-9-5(7)4(3)8;/h1-2H,8H2;1H2

InChI Key

MWLVXHBGFIHKEC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)N)Cl.O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2,4 Dichloropyridin 3 Amine Hydrate

Advanced Synthetic Routes to 2,4-Dichloropyridin-3-amine Hydrate (B1144303)

Direct synthesis of 2,4-Dichloropyridin-3-amine is challenging due to the difficulty of introducing an amino group at the C-3 position of a pre-chlorinated pyridine (B92270) ring through standard amination methods. Therefore, precursor-based strategies are predominantly employed.

Direct Synthesis Approaches

Direct chlorination of 3-aminopyridine (B143674) is a potential route, but it often leads to a mixture of chlorinated products, including undesired isomers. The reaction of 3-aminopyridine with hydrochloric acid and hydrogen peroxide, for example, can produce 2-chloro-3-aminopyridine but is prone to over-chlorination, yielding di- and polychlorinated byproducts. google.comgoogle.com Achieving the specific 2,4-dichloro substitution pattern with high selectivity is difficult without the use of directing groups or advanced catalytic systems.

Precursor-Based Synthesis Utilizing Dichloropyridine Isomers

A more viable and controlled approach involves the synthesis of a key intermediate, 2,4-dichloro-3-nitropyridine (B57353), followed by the reduction of the nitro group. This multi-step pathway allows for the precise installation of the required functional groups at the desired positions.

The synthesis can begin from 4-chloro-3-nitropyridine-2-ol, which is treated with a chlorinating agent like phosphorous oxychloride to yield 2,4-dichloro-3-nitropyridine. google.com This intermediate is a crucial building block for introducing the 3-amino group.

Table 1: Synthesis of 2,4-dichloro-3-nitropyridine Intermediate

Precursor Reagent Conditions Product

Once 2,4-dichloro-3-nitropyridine is obtained, the final step is the reduction of the nitro group to an amine. This transformation is commonly achieved using reducing agents such as stannous chloride (SnCl₂) or through catalytic hydrogenation. guidechem.com This method effectively yields the target compound, 2,4-Dichloropyridin-3-amine. The final product can then be isolated as a hydrate.

Regioselective Functionalization and Amination Techniques

While direct amination at the C-3 position of 2,4-dichloropyridine (B17371) is not favored, understanding the regioselectivity of amination at the C-2 and C-4 positions is crucial for the synthesis of related pyridine derivatives and highlights the chemical behavior of dichloropyridine systems. The reactivity of chloro-substituents on the pyridine ring is highly dependent on their position relative to the ring nitrogen. Generally, the order of reactivity for nucleophilic aromatic substitution (SNAr) is C-4 > C-2 > C-3.

C-2 Selective Amination Strategies in Dichloropyridine Systems

Achieving selective amination at the C-2 position of 2,4-dichloropyridine often requires metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed method allows for the formation of C-N bonds under conditions that can favor the less reactive C-2 position over the more reactive C-4 position. By carefully selecting the palladium catalyst, ligand, and reaction conditions, a high degree of regioselectivity for the C-2 position can be achieved. This strategy is instrumental in creating libraries of 2-amino-4-chloropyridine derivatives.

C-4 Selective Amination and Cross-Coupling Methodologies

The C-4 position of the 2,4-dichloropyridine ring is the most activated towards nucleophilic aromatic substitution (SNAr) due to effective stabilization of the Meisenheimer intermediate by the ring nitrogen. Therefore, reactions with amine nucleophiles often proceed with high regioselectivity at the C-4 position, particularly under non-catalyzed SNAr conditions. Palladium-catalyzed reactions have also been developed that strongly favor the formation of the C-4 substituted product, especially when an aryl group is present at the C-6 position.

Influence of Steric and Electronic Directing Groups on Regioselectivity

The regiochemical outcome of amination reactions on dichloropyridine rings is significantly influenced by both steric and electronic factors.

Electronic Effects : The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, activates halide substituents towards nucleophilic attack, especially at the ortho (C-2, C-6) and para (C-4) positions. Additional electron-withdrawing groups on the ring can further enhance this reactivity and influence the site of substitution.

Steric Effects : The presence of bulky substituents adjacent to a potential reaction site can sterically hinder the approach of a nucleophile, thereby directing the reaction to a less hindered position. For instance, a substituent at the C-3 or C-5 position can influence the selectivity between the C-2 and C-4 positions by making one site more sterically accessible than the other. This interplay between steric hindrance and electronic activation allows for fine-tuning of the synthetic strategy to achieve the desired regioselective functionalization. nih.gov

Transition Metal-Catalyzed Coupling Reactions in Pyridine Chemistry

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, playing a crucial role in the functionalization of pyridine rings. While the direct synthesis of 2,4-dichloropyridin-3-amine via these methods is not straightforward due to the electronic properties of the pyridine ring, understanding these reactions is essential for the broader context of synthesizing substituted pyridines. A plausible and more common route to obtain the target molecule involves the nitration of a suitable dichloropyridine precursor to introduce a nitro group at the 3-position, followed by its reduction to the desired amine. A patented process describes the synthesis of the key intermediate, 2,4-dichloro-3-nitropyridine google.com. The subsequent reduction of the nitro group to an amine is a standard transformation, which can be achieved using various reducing agents, with conditions chosen to be compatible with the chloro substituents guidechem.comcalvin.edu.

Buchwald-Hartwig Amination Applications to Dichloropyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction widely used for the synthesis of arylamines from aryl halides. In the context of dichloropyridines, the regioselectivity of this reaction is a significant consideration. Research has shown that the amination of 2,4-dichloropyridines often occurs preferentially at the 2- or 4-position due to the electronic activation at these sites by the nitrogen atom in the pyridine ring.

However, the selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. While direct amination at the 3-position of 2,4-dichloropyridine is challenging, the Buchwald-Hartwig reaction remains a vital tool for introducing amino groups at other positions on the pyridine ring, which can be precursors to more complex molecules.

Kumada, Negishi, and Suzuki Cross-Coupling in Synthetic Pathways

Kumada, Negishi, and Suzuki cross-coupling reactions are fundamental for creating C-C bonds and functionalizing pyridine rings.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. It offers a powerful method for introducing alkyl or aryl groups onto a pyridine scaffold.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst. This method is known for its high functional group tolerance and has been applied in the synthesis of complex molecules containing pyridine moieties beilstein-journals.orgresearchgate.net.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organic halide using a palladium catalyst, is one of the most versatile and widely used cross-coupling methods. It is tolerant of a wide range of functional groups and is frequently employed in the synthesis of biaryl compounds, including those containing pyridine rings researchgate.netnih.gov.

While these reactions are primarily used for C-C bond formation, they can be strategically employed to build a substituted pyridine core which can then be further modified to introduce the desired amine functionality at the 3-position. For instance, a halogen at the 3-position could potentially be a handle for a subsequent amination reaction.

Role of Ligands and Additives in Catalytic Efficiency and Selectivity

The choice of ligands and additives is critical in controlling the efficiency and regioselectivity of transition metal-catalyzed cross-coupling reactions on dichloropyridines. Bulky and electron-rich phosphine ligands, for example, can significantly influence the outcome of the reaction by modulating the electronic properties and steric environment of the metal catalyst.

Studies have demonstrated that unconventional site-selectivity in the cross-coupling of dihalogenated N-heteroarenes can be achieved through careful ligand selection nih.gov. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity nih.gov. Additives can also play a crucial role by influencing the solubility of reagents, activating the catalyst, or preventing catalyst deactivation. The ability to control the position of functionalization through the judicious choice of ligands and additives is a key area of research in pyridine chemistry.

Green Chemistry Principles in the Synthesis of 2,4-Dichloropyridin-3-amine Hydrate and Related Compounds

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. This involves the use of environmentally benign solvents, catalysts, and energy sources.

Development of Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free reaction conditions is a key aspect of green chemistry, as it eliminates the environmental and health hazards associated with many organic solvents. Several studies have reported the successful synthesis of aminopyridine derivatives under solvent-free conditions, often with the aid of microwave irradiation researchgate.net. These methods can lead to higher yields, shorter reaction times, and easier product isolation. Furthermore, the use of water as a solvent is another environmentally benign approach that has been explored for the amination of polyhalogenated pyridines nih.govacs.org.

Reaction TypeConditionsKey Advantages
AminationSolvent-free, microwave irradiationReduced reaction time, high yields, no solvent waste researchgate.net
AminationWater as solventEnvironmentally friendly, low cost, safe nih.govacs.org
Reductive AminationSolvent-free, solid acid activationMild conditions, high chemoselectivity, inexpensive reagents organic-chemistry.org

Application of Microwave and Ultrasonic Irradiation for Reaction Acceleration

Microwave and ultrasonic irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields and purities.

Microwave-assisted synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes. This technique has been successfully applied to the synthesis of various pyridine derivatives, including aminopyridines and nitropyridines nih.goveurekaselect.comepa.govbohrium.com.

Ultrasonic irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through acoustic cavitation. Ultrasound has been utilized in the synthesis of pyrimidine and pyridine derivatives, often under environmentally friendly conditions such as in water or solvent-free systems researchgate.netnih.govrsc.orgresearchgate.netsemanticscholar.orgnih.govorientjchem.org.

These green chemistry approaches offer promising alternatives to traditional synthetic methods, contributing to more sustainable chemical processes.

Exploration of Biocatalysis and Metal-Free Approaches

In the quest for more sustainable and environmentally benign synthetic methods, biocatalysis and metal-free reactions have emerged as powerful alternatives to traditional transition-metal-catalyzed processes.

Biocatalysis: The application of enzymes or whole-cell systems to chemical synthesis offers high selectivity and mild reaction conditions. While specific biocatalytic routes to this compound are not extensively documented, the broader field of pyridine synthesis provides promising precedents. For instance, recombinant microbial whole cells have been successfully used as catalysts in the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, demonstrating the potential of biocatalysis to perform specific oxidations on the pyridine ring. rsc.org Another green approach involves synthesizing pyridines directly from biorenewable feedstocks. Strategies include the pyrolysis of biomass with ammonia or employing synthetic biology to engineer microorganisms for the fermentation-based production of specific pyridine structures from C5 and C6 sugars. acsgcipr.org These methodologies highlight a future direction for the eco-friendly production of functionalized pyridines.

Metal-Free Approaches: Transition-metal-free strategies for pyridine synthesis and functionalization are gaining traction as they avoid issues of metal contamination in the final products. These methods often rely on the inherent reactivity of the starting materials under specific conditions. Noteworthy metal-free methods include:

Radical-Based Synthesis: A novel approach for synthesizing C-4 substituted pyridine derivatives involves the in-situ generation of a pyridine-boryl radical from 4-cyanopyridine and bis(pinacolato)diboron. semanticscholar.orgresearchgate.netacs.org This radical can then engage in addition/coupling reactions with various acceptors like α,β-unsaturated ketones, aldehydes, and imines. researchgate.netacs.org

Condensation and Cyclization Reactions: The cyclization of α,β,γ,δ-unsaturated ketones with ammonium formate under air provides a convenient, metal-free route to asymmetrical 2,6-diarylpyridines. organic-chemistry.org Similarly, a base-promoted reaction of 1-arylethylamines with ynones yields polysubstituted pyridines through direct β-C(sp³)-H functionalization of enaminone intermediates. organic-chemistry.org

Iodine-Mediated Synthesis: The combination of iodine and triethylamine can trigger an oxime-based synthesis of 2-aryl-substituted pyridines with high chemo-selectivity and tolerance for various functional groups. organic-chemistry.org

These metal-free strategies, summarized in the table below, offer diverse pathways for constructing the pyridine core, which could be adapted for the synthesis of precursors to 2,4-Dichloropyridin-3-amine.

Method Key Reagents Type of Pyridine Formed Key Features
Radical Addition/Coupling4-Cyanopyridine, Bis(pinacolato)diboron, α,β-Unsaturated Ketone4-Substituted PyridinesMetal-free, radical mechanism, broad substrate scope. semanticscholar.orgresearchgate.netacs.org
Condensation/Cyclizationα,β,γ,δ-Unsaturated Ketones, Ammonium FormateAsymmetrical 2,6-DiarylpyridinesMetal-free, operationally convenient. organic-chemistry.org
C-H Functionalization1-Arylethylamines, Ynones, BasePolysubstituted PyridinesHigh regioselectivity, environmentally friendly. organic-chemistry.org
Oxime-Based CyclizationOximes, Iodine, Triethylamine2-Aryl-Substituted PyridinesHigh chemo-selectivity, wide functional group tolerance. organic-chemistry.org

Multicomponent Reaction (MCR) Strategies for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and ability to rapidly generate molecular complexity. The Hantzsch pyridine synthesis, discovered in 1881, is a classic example of a pseudo four-component reaction between an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia. wikipedia.org This reaction initially produces a dihydropyridine, which can then be oxidized to the aromatic pyridine, a process that can be achieved in one pot using reagents like ferric chloride or potassium permanganate. wikipedia.org

MCRs are instrumental in creating diverse heterocyclic scaffolds. For instance, a four-component reaction of 2,6-dihalogen-substituted benzaldehydes, malononitrile, and cyclic amines can produce novel 1,4-dihydropyridine-3,5-dicarbonitriles. arkat-usa.org Other notable MCRs for building nitrogen heterocycles include:

The Doebner Reaction: This reaction synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov

The Mannich Reaction: A versatile reaction that typically yields β-aminoketones from an aldehyde, a primary or secondary amine, and an enolizable ketone. beilstein-journals.org

The Ugi Reaction: This four-component reaction combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide, a valuable scaffold in drug discovery. beilstein-journals.org

While direct application of 2,4-Dichloropyridin-3-amine as a component in these classical MCRs may be challenging due to its electronic properties, these strategies are invaluable for synthesizing highly substituted pyridine precursors or for using the aminopyridine as a building block in novel MCRs to generate complex, drug-like molecules. mdpi.com

Derivatization and Scaffold Construction from this compound

The true synthetic power of 2,4-Dichloropyridin-3-amine lies in its potential for derivatization. The 3-amino group serves as a key nucleophile and a handle for building larger structures, while the two chlorine atoms at positions 2 and 4 are susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Amide Bond Formation and Alkylation Reactions in Pyridine Derivatives

Amide Bond Formation: The formation of an amide bond by coupling the 3-amino group with a carboxylic acid is a fundamental transformation. However, the amino group on the dichloropyridine ring is electronically deactivated, making it a relatively weak nucleophile. Standard coupling reagents are required to activate the carboxylic acid. luxembourg-bio.comnih.gov

Common coupling protocols include:

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comfishersci.co.uk To improve yields and reduce side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included. luxembourg-bio.comfishersci.co.uk

Onium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for coupling challenging substrates, including electron-deficient amines. nih.govfishersci.co.uk

For unreactive amines like 3-aminopyridine derivatives, standard protocols may fail, requiring more forceful conditions or specialized reagents. reddit.com In some cases, converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride or oxalyl chloride may be necessary, although this can introduce other side reactions. fishersci.co.ukreddit.com

Alkylation Reactions: Direct N-alkylation of the amino group with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium salts. Modern methods offer more selective approaches. One such strategy involves the use of N-aminopyridinium salts. nih.govchemrxiv.org In this "self-limiting" alkylation, the aminopyridine is first converted into a highly nucleophilic pyridinium (B92312) ylide. After this ylide is alkylated, the resulting N-alkyl-N-pyridinium amine is a less reactive nucleophile, thus preventing further reaction. nih.gov This method allows for the efficient mono-alkylation of the amine with a wide range of alkyl iodides, including those derived from complex molecules like Ibuprofen and Indomethacin. nih.gov

Cyclization Reactions to Form Fused Heterocyclic Systems

The arrangement of the amino and chloro substituents in 2,4-Dichloropyridin-3-amine makes it an ideal precursor for constructing fused heterocyclic systems. The amino group can act as a nucleophile to displace a neighboring group or participate in reactions with bifunctional reagents to build a new ring.

A powerful strategy for forming fused rings is palladium-catalyzed intramolecular C-H amination. This method allows for the direct coupling of an N-H bond with a C-H bond on an adjacent part of the molecule. For example, by first acylating the amino group with picolinamide (which acts as a directing group), it is possible to achieve cyclization onto a neighboring C-H bond to form five- or six-membered rings. nih.gov

Another well-established approach involves the reaction of a substituted aminopyridine with a second component that leads to cyclization. A relevant example is the synthesis of α-carboline from 3-chloro-N-phenyl-pyridin-2-amine. orgsyn.org This transformation proceeds via an intramolecular palladium-catalyzed C-C bond formation, effectively fusing a new six-membered ring onto the pyridine core. orgsyn.org This demonstrates how the chlorine atom can serve as a leaving group in a cyclization reaction initiated by the amino group or its derivative.

Strategic Applications in the Synthesis of Complex Polycyclic Nitrogen Heterocycles

The derivatization and cyclization strategies discussed above open the door to the synthesis of complex polycyclic nitrogen heterocycles. These scaffolds are of significant interest due to their prevalence in biologically active compounds.

By combining the reactions, a synthetic sequence can be envisioned where 2,4-Dichloropyridin-3-amine is first used to construct a fused bicyclic system, such as a pyrido-imidazole or a pyrido-pyrazine. The remaining chlorine atom (at either the 2- or 4-position) then serves as a versatile handle for further elaboration. This chlorine can be substituted via SNAr reactions or, more broadly, can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the attachment of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, ultimately leading to the construction of intricate, multi-ring systems. nih.gov

For example, the synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines, a class of fused heteropolycyclic systems, has been reported from precursors derived from aminopyridines. connectjournals.com Such complex scaffolds are often investigated for their potential as medicinal agents, for instance, as antimycobacterial probes. connectjournals.com The ability to build such complex molecules from a relatively simple starting material like 2,4-Dichloropyridin-3-amine underscores its strategic importance in modern synthetic chemistry.

Mechanistic Investigations of Reactions Involving 2,4 Dichloropyridin 3 Amine Hydrate

Elucidation of Reaction Pathways and Key Intermediates

The reaction pathways of 2,4-Dichloropyridin-3-amine often serve as a foundational step for the synthesis of more complex heterocyclic systems. One of the primary routes for the transformation of related 3-aminopyridines involves diazotization followed by a Sandmeyer-type reaction. For instance, the synthesis of 2,3-dichloropyridine (B146566) can be achieved from 2-chloronicotinic acid, which proceeds through a 2-chloro-3-aminopyridine intermediate. This intermediate undergoes diazotization and subsequent chlorination. thieme-connect.com This highlights a potential pathway where the amino group of 2,4-Dichloropyridin-3-amine could be converted to other functionalities.

Furthermore, 2-aminopyridines are known to be versatile precursors for the synthesis of various fused heterocyclic compounds. orgsyn.org Condensation reactions between the amino group and suitable bifunctional reagents can lead to the formation of imidazopyridines and other related structures. While specific studies on 2,4-Dichloropyridin-3-amine are limited, the established reactivity of the 3-aminopyridine (B143674) moiety suggests that it can readily participate in cyclization reactions to form novel ring systems. The chlorine atoms on the pyridine (B92270) ring can then be further functionalized, offering a modular approach to a diverse range of compounds.

A general pathway for the synthesis of 2,4-diaminopyridines starts from 2-chloropyridine. This multi-step process involves oxidation to the corresponding N-oxide, followed by nitration, amination, reduction of the nitro group, and finally, removal of a protecting group. google.com This indicates that the transformation of the chloro-substituents on the pyridine ring is a key aspect of its reaction pathways.

Starting MaterialReaction SequenceKey IntermediateFinal ProductReference
2-Chloronicotinic acidAmidation, Hofmann degradation, Diazotization, Sandmeyer reaction2-Chloro-3-aminopyridine2,3-Dichloropyridine thieme-connect.com
2-ChloropyridineOxidation, Nitration, Amination, Reduction2-Chloro-4-nitropyridine N-oxide2,4-Diaminopyridine google.com
2-AminopyridineCondensation with various organic reagents-Imidazole, pyrimidine, benzodiazepine (B76468) derivatives orgsyn.org

Detailed Nucleophilic Substitution Mechanisms in Dichloropyridine Systems

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for dichloropyridine systems. The regioselectivity of these reactions—whether the nucleophile attacks the C2 or C4 position—is a subject of considerable mechanistic investigation. In 2,4-dichloropyrimidines, which are structurally analogous to 2,4-dichloropyridines, the substitution is typically favored at the C4 position when an electron-withdrawing group is present at the C5 position. nih.gov However, the use of tertiary amine nucleophiles can lead to excellent C2 selectivity. nih.govresearchgate.net This change in regioselectivity is attributed to the in situ N-dealkylation of an intermediate, which formally corresponds to the reaction of a secondary amine nucleophile at the C2 position. nih.govresearchgate.net

Quantum mechanical analyses of 2,4-dichloropyrimidines have shown that the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key determinant of regioselectivity. wuxiapptec.com For unsubstituted 2,4-dichloropyrimidine, the LUMO is primarily located at C4, directing nucleophilic attack to this position. wuxiapptec.com However, the presence of an electron-donating group at the C6 position can alter the LUMO distribution, making the C2 and C4 positions similarly susceptible to attack. wuxiapptec.com

Palladium-catalyzed amination reactions have been developed to achieve highly regioselective C2-amination of 4,6-dichloronicotinonitrile, a related dichloropyridine derivative. thieme-connect.com The use of a palladium(0) catalyst with N-acetyl-masked aminoarenes allows for selective coupling at the C2 position. thieme-connect.com For polychloropyrimidines, palladium catalysis is often required for the efficient amination of less nucleophilic aryl- and heteroarylamines at the C2 position, while more nucleophilic dialkylamines can react under non-catalyzed SNAr conditions. mit.edu

In some cases, unexpected rearrangements can occur during nucleophilic substitution. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to a nitro-group migration product in addition to the expected substitution product, particularly in polar aprotic solvents. clockss.org

SubstrateNucleophile/CatalystMajor ProductMechanistic InsightReference
5-Substituted-2,4-dichloropyrimidinesTertiary aminesC2-aminated productIn situ N-dealkylation of intermediate nih.govresearchgate.net
2,4-Dichloropyrimidine (unsubstituted)Various nucleophilesC4-substituted productLUMO distribution favors C4 attack wuxiapptec.com
4,6-DichloronicotinonitrileN-acetyl aminoarenes / Pd(0)C2-aminated productPalladium-catalyzed regioselective coupling thieme-connect.com
PolychloropyrimidinesAryl- and heteroarylamines / Pd catalystC2-aminated productCatalyst required for less nucleophilic amines mit.edu
3-Bromo-4-nitropyridineAmines in polar aprotic solventNitro-group migration productRearrangement competes with substitution clockss.org

Exploration of Radical Processes and Oxygen Transfer Mechanisms

While ionic pathways like nucleophilic substitution are common for dichloropyridines, radical reactions offer alternative routes for functionalization. The photoredox alkylation of halopyridines using functionalized alkenes and alkynes has been reported. google.com This process involves the selective single-electron reduction of the halogenated pyridine to generate a pyridyl radical, which then undergoes an anti-Markovnikov addition to the alkene or alkyne. google.com The mechanism is believed to proceed through a proton-coupled electron transfer, followed by alkene addition and a rapid hydrogen atom transfer.

The reaction of aminopyridines with halogens can also involve radical intermediates. For example, the reaction of 4-aminopyridine (B3432731) with bromine in dichloromethane (B109758) leads to an initial protonation, followed by a bromination-dimerization process that forms novel pyridyl-pyridinium cations. thieme-connect.deresearchgate.net

Hydration Phenomena and Stability Studies of Amine Hydrates

The presence of water, as indicated by the "hydrate" designation, can significantly influence the stability and reactivity of 2,4-Dichloropyridin-3-amine. The stability of aminopyridine compounds can be affected by storage conditions and the presence of other substances. For instance, oral capsules of 4-aminopyridine and 3,4-diaminopyridine (B372788) have shown excellent chemical stability over six months at both refrigerated and room temperatures. researchgate.net

The protonation state of aminopyridines can also impact their stability. In studies of 3,4-diaminopyridine, the salt form was found to be more stable under oxidative stress conditions compared to the molecular species. orgsyn.org The protonation of the pyridine nitrogen and the amino groups can alter the electronic properties of the molecule, thereby influencing its degradation pathways. orgsyn.org

The thermal stability of related compounds provides some insight into the potential decomposition of 2,4-Dichloropyridin-3-amine hydrate (B1144303). A copper(II) complex with dichloro-l-histidine, for example, was found to be stable up to 460 K, after which it underwent a phase transition. wiley.com The stability of the hydrate form of 2,4-Dichloropyridin-3-amine will be dependent on factors such as temperature and relative humidity, which can drive dehydration or changes in the crystal structure.

Stereochemical Considerations and Enantioselectivity in Chemical Transformations

The introduction of chirality is a key aspect of modern drug discovery. While specific enantioselective reactions involving 2,4-Dichloropyridin-3-amine hydrate are not widely reported, the dichloropyridine scaffold is a valuable starting point for the synthesis of chiral ligands. A variety of chiral bipyridine-type ligands have been synthesized from non-chiral pyridine precursors through de novo construction of the pyridine nucleus, often incorporating chiral moieties from natural products like monoterpenes. durham.ac.uk

The synthesis of chiral cyclopentadienyl (B1206354) rhodium complexes and their application in enantioselective C-H functionalization reactions is an active area of research. thieme-connect.de These catalysts can be used to create chiral molecules with high enantioselectivity. The development of new chiral ligands is crucial for advancing these technologies. youtube.com

The synthesis of chiral 2,2'-bipyridyl-type ligands has been achieved through the dimerization of chiral chloro-pyridine derivatives. durham.ac.uk These ligands can then be coordinated to various metals, such as molybdenum, copper, and palladium, to create chiral catalysts for asymmetric reactions like allylic substitution and oxidation. durham.ac.uk This suggests a potential application for 2,4-Dichloropyridin-3-amine as a precursor for the synthesis of novel chiral ligands, where the amino group could be further functionalized or play a role in directing the stereochemical outcome of a reaction.

Structural Elucidation and Solid State Characteristics of 2,4 Dichloropyridin 3 Amine Hydrate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of the chemical bonds and the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can provide information on the chemical environment, connectivity, and spatial relationships of atoms.

For 2,4-Dichloropyridin-3-amine hydrate (B1144303), ¹H NMR spectroscopy would be expected to reveal signals corresponding to the amine protons and the two aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the amine group. The coupling patterns (spin-spin splitting) between the aromatic protons would confirm their relative positions on the pyridine ring. The presence of water of hydration might be observed as a distinct, and often broad, signal in the ¹H NMR spectrum, the position of which can be solvent and temperature-dependent.

¹³C NMR spectroscopy would complement the proton data by identifying the chemical shifts of the five carbon atoms in the pyridine ring. The carbons bonded to the chlorine atoms would be expected to show characteristic shifts, as would the carbon bearing the amino group.

Currently, specific, experimentally determined NMR data for 2,4-Dichloropyridin-3-amine hydrate is not available in the public domain.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

N-H stretching vibrations of the primary amine group, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

N-H bending vibrations around 1600 cm⁻¹.

C-Cl stretching vibrations , which are typically found in the fingerprint region below 800 cm⁻¹.

O-H stretching and bending vibrations from the water of hydration, which would present as broad and distinct bands, respectively.

While no specific IR or Raman spectra for this compound have been published, the general features of aminopyridines and chloropyridines are well-established and would be anticipated in its spectrum.

Mass Spectrometry (MS) for Precise Molecular Formula Confirmation

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For 2,4-Dichloropyridin-3-amine (the anhydrous form), the expected monoisotopic mass is approximately 161.9752 g/mol . The mass spectrum would show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). For the hydrate, the molecular ion peak would be expected at a mass corresponding to the anhydrous molecule plus the mass of one or more water molecules.

The PubChem database provides predicted collision cross-section data for the anhydrous form, which is a parameter related to the ion's shape and can be measured by ion mobility-mass spectrometry.

Table 1: Predicted Collision Cross Section (CCS) Data for 2,4-Dichloropyridin-3-amine

Adductm/zPredicted CCS (Ų)
[M+H]⁺162.98244126.5
[M+Na]⁺184.96438137.6
[M-H]⁻160.96788128.2

This data is for the anhydrous form of the compound and is computationally predicted. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of this compound would be expected to show absorption bands arising from π→π* and n→π* electronic transitions within the substituted pyridine ring. The presence of the chlorine and amine substituents would influence the position and intensity of these bands compared to unsubstituted pyridine.

No experimental UV-Vis spectral data for this compound has been found in the reviewed literature.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. For this compound (C₅H₄Cl₂N₂·H₂O), the theoretical elemental composition would be calculated based on a molecular weight that includes the water molecule. A successful elemental analysis provides strong evidence for the empirical formula of the compound.

No published elemental analysis data for this compound is currently available.

X-ray Crystallography and Crystal Engineering Insights

Crucially, it would also reveal the solid-state packing and the nature of intermolecular interactions, such as hydrogen bonding. The water molecule in the hydrate would be located, and its role in the crystal lattice, for instance, in bridging neighboring molecules of the amine through hydrogen bonds, would be elucidated. This information is fundamental to the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties based on an understanding of intermolecular interactions.

A search of crystallographic databases reveals no published crystal structure for this compound. The crystal structure of the related compound, 4-amino-3,5-dichloropyridine (B195902), has been reported and shows the formation of supramolecular chains through N—H···N hydrogen bonding. A similar study on the target compound would be invaluable for understanding its solid-state behavior.

Single-Crystal X-ray Diffraction Analysis of this compound

A definitive understanding of the three-dimensional arrangement of atoms and molecules within a crystalline solid is achieved through single-crystal X-ray diffraction. This powerful analytical technique would be the primary method to determine the precise molecular geometry, bond lengths, and bond angles of this compound. The process would involve growing a single crystal of sufficient quality, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern would then be analyzed to solve and refine the crystal structure.

Determination of Crystal System and Space Group

From the diffraction data, the fundamental symmetry properties of the crystal would be established. This includes the assignment of the crystal to one of the seven crystal systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic) and the determination of its specific space group. The space group provides a complete description of the symmetry elements present in the crystal lattice, which dictates the arrangement and equivalence of the molecules within the unit cell.

Investigation of π-π Stacking and Other Non-Covalent Interactions in the Solid State

In addition to hydrogen bonding, other non-covalent interactions could contribute to the stability of the crystal structure. The pyridine ring in this compound could participate in π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. The presence and geometry of any such interactions would be determined from the crystal structure data. Other weaker interactions, such as halogen bonds involving the chlorine atoms, could also be present and would be identified and characterized.

Polymorphism and Amorphous Forms

Factors Influencing Crystallization and Amorphization Processes

The transformation of this compound between its crystalline and amorphous states is a critical aspect of its solid-state chemistry. The processes of crystallization and amorphization are governed by a delicate interplay of thermodynamic and kinetic factors. Understanding these factors is paramount for controlling the solid-state form of the compound, which in turn influences its physical and chemical properties. Due to a lack of specific published research on the crystallization and amorphization of this compound, the following discussion is based on established principles of crystallization and solid-state chemistry, supported by illustrative data from studies on analogous pyridine-containing compounds and other crystalline hydrates.

The crystallization of a hydrate from a solution is primarily driven by supersaturation, which can be achieved by various methods such as cooling, solvent evaporation, or the addition of an anti-solvent. The choice of solvent is a crucial determinant in the crystallization process. Solvents can influence not only the solubility of the compound but also the crystal habit, polymorphism, and the potential for solvate or hydrate formation. For instance, the polarity of the solvent and its capacity for hydrogen bonding can dictate the interactions between the solvent and the solute molecules, thereby affecting the nucleation and growth of crystals. nih.gov

The rate of cooling is another significant factor that can dramatically impact the crystalline outcome. Slower cooling rates generally provide sufficient time for molecules to orient themselves into a thermodynamically stable crystal lattice, often resulting in larger and more well-defined crystals. Conversely, rapid cooling can lead to the formation of metastable polymorphs or even an amorphous solid, as the molecules are kinetically trapped in a disordered state. mdpi.com The critical cooling rate required for amorphization is specific to each compound and is influenced by factors such as molecular complexity and intermolecular interactions. rsc.org

Amorphization, or the generation of a non-crystalline solid, can be achieved through various methods, including rapid cooling of a melt (vitrification), freeze-drying (lyophilization), or mechanical milling. The stability of the amorphous form is a key concern, as it is thermodynamically driven to revert to a more stable crystalline form over time. The presence of water can significantly impact the stability of amorphous materials, often acting as a plasticizer and reducing the glass transition temperature (Tg), which can accelerate crystallization.

While specific experimental data for this compound is not publicly available, studies on related compounds provide valuable insights. For example, a study on the crystallization of a valsartan/2-aminopyridine co-amorphous system demonstrated that the molar ratio of the components and the solvent evaporation technique were critical in obtaining a stable amorphous form. mdpi.com Another study on nitrofurantoin (B1679001) and 4-aminopyridine (B3432731) showed that different hydrates could be selectively obtained by mechanochemical grinding in the presence of specific solvent mixtures. nih.govnih.gov

The following tables present illustrative data from studies on other compounds, demonstrating the principles discussed above.

Table 1: Illustrative Effect of Solvents on Crystal Habit of Tolbutamide nih.gov

Crystallizing SolventResulting Crystal Habit
Methanol (B129727)Plate-like
EthanolPlate-like
AcetoneNeedle-like
Ethyl Acetate (B1210297)Cubic
TetrahydrofuranPrismatic

This data is for Tolbutamide and serves to illustrate the principle of solvent effect on crystal habit.

Table 2: Illustrative Effect of Cooling Rate on Crystallization mdpi.com

Cooling Rate (°C/min)Crystalline Phase(s) ObservedCrystal Morphology
< 50Faceted cuspidine and CaSiO₃Faceted shape
30 - 50Ca₄Si₂O₇F₂ and CaSiO₃ transitioning to Ca₄Si₂O₇F₂Fine stripe, fine stripe dendrite
> 50Ca₄Si₂O₇F₂Flocculent dendrite

This data is for a CaO-SiO₂-CaF₂ based mold flux and illustrates the principle of cooling rate effect on crystallization.

Table 3: Illustrative Impact of Impurities on Paracetamol Crystallization mdpi.com

ImpurityImpurity Concentration in FeedEffect on Product RecoveryImpact on Crystal Morphology
AcetanilideUp to 5.01 mol%Decrease of up to 15%Elongation of normal prismatic shape
MetacetamolUp to 9.65 mol%Decrease of up to 15%Isolation of fine, fragile needles at high concentrations

This data is for Paracetamol and illustrates the principle of impurity effects on crystallization.

Computational and Theoretical Chemistry Studies of 2,4 Dichloropyridin 3 Amine Hydrate

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations provide a powerful lens through which to examine the intricate details of the electronic and structural characteristics of 2,4-Dichloropyridin-3-amine hydrate (B1144303). These computational methods allow for a precise determination of the molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) for Geometry Optimization and Electron Distribution

Density Functional Theory (DFT) is a fundamental computational method used to determine the most stable three-dimensional arrangement of atoms in the 2,4-Dichloropyridin-3-amine hydrate molecule, a process known as geometry optimization. By employing a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule in its ground state can be accurately calculated. This optimization reveals a non-planar geometry for the pyridine (B92270) ring, influenced by the substitution of chloro and amine groups, as well as the presence of the hydrate molecule.

The electron distribution within the molecule is also elucidated through DFT. The presence of electronegative chlorine and nitrogen atoms significantly influences the electronic landscape. These calculations can quantify the partial atomic charges, indicating that the chlorine atoms and the nitrogen atom of the pyridine ring are regions of higher electron density, while the hydrogen atoms of the amine group and the water molecule are more electropositive. This charge separation is crucial in understanding the molecule's intermolecular interactions.

Table 1: Theoretical Optimized Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C2-Cl 1.745 C3-C2-Cl 118.5
C4-Cl 1.739 C5-C4-Cl 119.2
C3-N(amine) 1.398 C2-C3-N(amine) 121.0
N(pyridine)-H(water) 1.850 C2-N1-C6 117.3
O-H...N(pyridine) - N(amine)-H...O(water) 165.2

Note: The values presented in this table are hypothetical and representative of what a DFT calculation for this molecule might yield, based on studies of similar compounds.

Time-Dependent DFT (TD-DFT) for Electronic Excitations and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is employed to study the excited states of the molecule. scirp.orgresearchgate.net This method is particularly useful for predicting the electronic absorption spectra (UV-Vis) of this compound. By calculating the energies of vertical electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. scirp.org

These calculations can identify the nature of the electronic transitions, such as n→π* or π→π*, which involve the promotion of electrons from non-bonding or pi orbitals to anti-bonding pi orbitals. scirp.org For this compound, transitions involving the lone pair electrons on the nitrogen and oxygen atoms, as well as the π-system of the pyridine ring, are expected to be prominent. The solvent environment can also be modeled to predict solvatochromic shifts in the absorption spectrum.

Analysis of Molecular Orbitals and Reactivity Descriptors

The reactivity of this compound can be rationalized by analyzing its molecular orbitals and various reactivity descriptors derived from quantum chemical calculations. These analyses provide a detailed picture of the molecule's chemical behavior.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. mdpi.comresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In this compound, the HOMO is likely to be localized on the electron-rich amine group and the pyridine ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyridine ring, particularly on the carbon atoms bearing the chlorine substituents, making these sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the chemical stability and reactivity of the molecule. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO -6.85
LUMO -1.23
Energy Gap (ΔE) 5.62

Note: These energy values are illustrative and based on typical values for similar heterocyclic compounds.

Fukui Functions for Predicting Electrophilic and Nucleophilic Attack Sites

Fukui functions provide a more quantitative measure of the reactivity at different atomic sites within a molecule. mdpi.com These functions are derived from the change in electron density as an electron is added or removed. The Fukui function for nucleophilic attack (f+) identifies sites most susceptible to attack by a nucleophile, while the function for electrophilic attack (f-) indicates sites prone to attack by an electrophile.

For this compound, the calculated Fukui functions would likely show high values of f- on the nitrogen atom of the amine group and certain carbon atoms of the pyridine ring, confirming their nucleophilic character. High values of f+ would be expected on the carbon atoms attached to the chlorine atoms, highlighting their electrophilic nature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netlibretexts.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. researchgate.netlibretexts.org The MEP map is colored to indicate different electrostatic potential values: red for negative potential (electron-rich regions), blue for positive potential (electron-poor regions), and green for neutral potential. wolframcloud.com

In the MEP map of this compound, the regions around the nitrogen atom of the pyridine ring and the chlorine atoms would exhibit a negative potential (red or yellow), making them attractive to electrophiles. The hydrogen atoms of the amine group and the water molecule would show a positive potential (blue), indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-amino-3,5-dichloropyridine (B195902)
2-amino-4,6-dimethylpyridine
2-chloro-3-pyridylamine
3,5-Dichloropyridin-4-amine

Intermolecular Interaction Analysis via Computational Methods

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the electron density of a system to define atoms and the bonds between them. wikipedia.orgresearchgate.net By examining the topology of the electron density, ρ(r), one can identify bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs, such as its value (ρ_BCP), its Laplacian (∇²ρ_BCP), and the total energy density (H_BCP), offer profound insights into the nature of the chemical bonds, including weak non-covalent interactions. researchgate.netacs.org

For this compound, AIM analysis would be instrumental in characterizing the hydrogen bonds between the water molecule and the amine or pyridine nitrogen, as well as potential weaker interactions involving the chlorine atoms. In a study of halogen-bonded complexes of substituted pyridines, QTAIM has been effectively used to explore the nature of X⋯N interactions (where X is a halogen). acs.orgnih.gov Such analysis reveals the extent of covalent versus electrostatic character in these bonds. For instance, a positive Laplacian of the electron density (∇²ρ_BCP > 0) typically signifies a closed-shell interaction, characteristic of hydrogen bonds and van der Waals forces, while a negative Laplacian (∇²ρ_BCP < 0) indicates a shared-shell interaction, typical of covalent bonds.

A hypothetical AIM analysis of a hydrogen bond in the this compound crystal, for example between the water hydrogen and the pyridine nitrogen (N-H···O), would yield specific values for ρ_BCP and ∇²ρ_BCP, allowing for a quantitative assessment of the bond's strength and nature.

Table 1: Hypothetical AIM Parameters for a Hydrogen Bond in this compound

Interactionρ_BCP (a.u.)∇²ρ_BCP (a.u.)Nature of Interaction
N-H···O0.025+0.035Closed-shell (Hydrogen Bond)
C-H···Cl0.010+0.015Closed-shell (Weak Interaction)

Note: This table is illustrative and presents hypothetical data based on typical values for such interactions.

Reduced Density Gradient (RDG) analysis is a powerful computational tool for visualizing and characterizing non-covalent interactions (NCIs) in real space. researchgate.netchemrxiv.orgnih.govresearchgate.netjussieu.fr The RDG is a dimensionless quantity derived from the electron density and its first derivative. nih.gov Plots of the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂) reveal regions of steric repulsion, van der Waals interactions, and hydrogen bonding. nih.govjussieu.fr

In the context of this compound, RDG analysis would generate 3D isosurfaces that visually map the non-covalent interactions within the crystal lattice. These isosurfaces are typically color-coded to distinguish between different types of interactions:

Blue: Strong attractive interactions, such as strong hydrogen bonds.

Green: Weaker van der Waals interactions.

Red: Steric repulsion.

A study on the crystal structure of 4-amino-3,5-dichloropyridine, a close structural analogue, revealed significant contributions from Cl⋯H, H⋯H, and N⋯H interactions to the crystal packing. iucr.org An RDG analysis of this compound would similarly highlight the crucial role of hydrogen bonding involving the amine group and the water molecule, as well as halogen bonding involving the chlorine atoms. Hirshfeld surface analysis of 4-amino-3,5-dichloropyridine showed that Cl⋯H/H⋯Cl contacts contributed to 40.1% of the intermolecular interactions. iucr.org

Table 2: Dominant Intermolecular Contacts in 4-Amino-3,5-dichloropyridine iucr.org

Interaction TypeContribution (%)
Cl⋯H/H⋯Cl40.1
H⋯H15.7
N⋯H/H⋯N13.1
C⋯H/H⋯C7.3
Cl⋯Cl7.1
C⋯C6.8
N⋯C/C⋯N4.9
Cl⋯C/C⋯Cl3.8

This data for a related compound illustrates the types of interactions that would be significant for this compound.

Thermochemical and Kinetic Studies using Computational Methods

Computational chemistry provides a framework for determining the thermochemical properties of molecules, such as their enthalpy of formation, and for studying the kinetics of chemical reactions. vtt.fi While experimental data for this compound may not be readily available, computational methods can predict these values.

Thermochemical properties are typically calculated using quantum mechanical methods like Density Functional Theory (DFT) or ab initio methods. These calculations can provide the total electronic energy of the molecule, from which the enthalpy of formation can be derived using appropriate thermodynamic cycles.

Kinetic studies, on the other hand, focus on the energy barriers of chemical reactions. For instance, the dehydration of this compound could be modeled computationally to determine the activation energy for the removal of the water molecule. This would involve locating the transition state structure for the dehydration process and calculating its energy relative to the reactant (the hydrate) and the products (the anhydrous form and water). Such studies are crucial for understanding the stability and decomposition pathways of the hydrate.

pKa Prediction and Acidity/Basicity Characterization

The acidity or basicity of a molecule, quantified by its pKa value, is a fundamental chemical property. Computational methods have been developed to predict pKa values with reasonable accuracy. academicdirect.orgresearchgate.netacs.orgnih.gov These methods typically involve calculating the Gibbs free energy change for the protonation or deprotonation reaction in a solvent, often using a combination of gas-phase quantum mechanical calculations and a continuum solvation model to account for the effect of the solvent. academicdirect.orgnih.gov

For this compound, there are two primary sites for protonation: the pyridine nitrogen and the amino group. The presence of two electron-withdrawing chlorine atoms on the pyridine ring is expected to decrease the basicity of both the pyridine nitrogen and the amino group compared to unsubstituted 3-aminopyridine (B143674). Computational studies on substituted pyridines have shown that the pKa can be reliably predicted, with root-mean-square differences between calculated and experimental values often within 1-2 pKa units. academicdirect.org For instance, DFT calculations with hybrid exchange-correlation functionals have been shown to provide accurate predictions of experimental pKas for substituted pyridinium (B92312) cations with unsigned errors under 1 pKa unit. acs.org

Table 3: Predicted pKa Values for Substituted Pyridines using Computational Methods

CompoundExperimental pKaCalculated pKa (Method)Reference
Pyridine5.255.25 (Reference) academicdirect.org
3-Aminopyridine6.046.8 (AM1/SM2) academicdirect.org
3-Chloropyridine2.843.3 (AM1/SM2) academicdirect.org

This table provides examples of how computational methods can predict pKa values for related compounds.

Solid-State Computational Modeling and Crystal Lattice Energy Calculations

Solid-state computational modeling aims to predict and understand the structure and properties of crystalline materials. For this compound, this would involve predicting the crystal structure from first principles (crystal structure prediction) and calculating the lattice energy.

The lattice energy is the energy released when one mole of an ionic solid is formed from its gaseous ions. khanacademy.orgwikipedia.orglibretexts.org It is a measure of the strength of the forces holding the crystal together. While it cannot be measured directly, it can be calculated using theoretical models or determined experimentally through the Born-Haber cycle. libretexts.orglibretexts.org

Computational methods for calculating lattice energy often employ force fields or quantum mechanical approaches. The lattice energy (U) can be estimated using equations like the Born-Landé or Kapustinskii equations, which relate it to the charges of the ions and the internuclear distance. wikipedia.org For molecular crystals like this compound, the lattice energy is the sum of all intermolecular interaction energies in the crystal.

A computational study of the crystal structure of 4-amino-3,5-dichloropyridine used the CE-B3LYP/6-31G(d,p) basis set to reveal that Coulombic interactions make a significant contribution to the total energy and crystal packing. iucr.org A similar approach for this compound would involve optimizing the geometry of the unit cell and calculating the total energy. The lattice energy would then be the difference between the energy of the crystal and the sum of the energies of the individual, isolated hydrated molecules. This information is critical for understanding the stability of different polymorphic forms of the compound.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Purification

Chromatography is an indispensable tool in the analysis and purification of 2,4-Dichloropyridin-3-amine hydrate (B1144303). The selection of a specific chromatographic technique is dependent on the scale and objective of the analysis, from quantitative assessment to preparative isolation.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the quantitative analysis of 2,4-Dichloropyridin-3-amine hydrate, offering high resolution and sensitivity. Reverse-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

Detailed research findings indicate that for pyridine (B92270) derivatives, a C18 column is often effective. The mobile phase typically consists of an aqueous component, often with a buffer to control pH and ensure consistent ionization of the amine group, and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of the main compound from any impurities. Detection is frequently accomplished using a UV detector, as the pyridine ring exhibits strong absorbance in the UV spectrum. For related aminopyridine compounds, detection wavelengths are often set around 254 nm. While specific operational parameters for this compound are proprietary or not widely published, typical conditions can be extrapolated from the analysis of similar molecules.

Table 1: Illustrative HPLC Parameters for Analysis of Dichlorinated Pyridine Amines

Parameter Value/Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

| Gradient | Time-dependent linear gradient from 10% B to 90% B |

Column Chromatography for Preparative Scale Purification

For the purification of larger quantities of this compound, preparative column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase. In patents describing the synthesis of related dichloropyridine amines, silica (B1680970) gel is commonly used as the stationary phase due to its polarity and ability to separate compounds with differing polarities.

The process involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with silica gel. A solvent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane), is then passed through the column. A gradient elution strategy, where the polarity of the solvent system is gradually increased, is often employed to first elute less polar impurities, followed by the desired compound. The fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the pure product.

Table 2: Typical Column Chromatography Parameters for Purification

Parameter Description
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase System Hexane/Ethyl Acetate gradient
Elution Profile Gradient from 100% Hexane to a mixture with increasing proportions of Ethyl Acetate

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV visualization |

Comprehensive Purity Determination Methods

Beyond chromatographic techniques, a comprehensive assessment of the purity of this compound involves a combination of methods. These methods provide orthogonal information, ensuring a more complete purity profile.

Melting Point Analysis: A sharp and defined melting point range is a good indicator of high purity. For crystalline solids like this compound, impurities will typically depress and broaden the melting range.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity. The presence of unexpected signals can indicate impurities.

Mass Spectrometry (MS): Provides information on the molecular weight of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can identify and quantify volatile or semi-volatile impurities.

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H and C-Cl bonds) and can be used for fingerprint comparison against a reference standard.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound. The results are compared against the theoretical values calculated from the molecular formula to assess purity.

Table 3: Purity Determination Methods and Expected Observations

Method Purpose Indication of High Purity
Melting Point Assess purity and identity Sharp, narrow melting range consistent with reference value
¹H and ¹³C NMR Structural confirmation and impurity detection Spectrum matches the expected structure with no significant impurity peaks
Mass Spectrometry Molecular weight confirmation and impurity identification A dominant peak corresponding to the molecular ion and minimal fragmentation from other species

| Elemental Analysis | Determine elemental composition | Experimental C, H, N, and Cl percentages are within ±0.4% of the theoretical values |

Characterization of the Compound in Various Solvent Systems

The behavior of this compound in different solvents is a critical aspect of its characterization, impacting its use in synthesis, formulation, and analytical method development. Solubility studies are performed to identify suitable solvents for reactions, recrystallization, and as mobile phases in chromatography.

The polarity of the aminopyridine structure, combined with the presence of chlorine atoms, results in moderate solubility in a range of organic solvents. It is expected to be soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), and in alcohols such as methanol and ethanol. Its solubility in less polar solvents like toluene (B28343) or hexane is likely to be limited. The "hydrate" designation indicates the presence of water molecules within the crystal lattice, which can influence its solubility characteristics, particularly in non-aqueous solvents. The characterization in different deuterated solvents via NMR is also essential to observe any solvent-induced chemical shift changes and to ensure the compound's stability.

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Highly polar aprotic solvent. |

Future Research Directions and Potential Applications in Chemical Synthesis

Development of Novel and Efficient Synthetic Pathways

While 2,4-Dichloropyridin-3-amine hydrate (B1144303) is available commercially, the development of new, more efficient, and scalable synthetic routes remains a key area of research. Current methods often involve multi-step processes, and future work could focus on improving yield, reducing byproducts, and utilizing more environmentally benign reagents.

One potential avenue involves the direct amination of a corresponding trichloropyridine precursor. Another approach could be the reduction of a nitro group from a 2,4-dichloro-3-nitropyridine (B57353) intermediate. A significant challenge in pyridine (B92270) chemistry is controlling the regioselectivity of substitutions, and novel pathways would need to address this to ensure the desired isomer is produced with high purity.

Research could also explore catalytic methods. For instance, the reduction of a hydrazino derivative, a method proven effective for synthesizing other aminopyridines like 2-amino-6-chloropyridine, could be adapted. psu.edu This process, using hydrazine (B178648) hydrate with a Raney-Nickel catalyst, is known for its speed and satisfactory yields under relatively mild conditions. psu.edu

Table 1: Potential Synthetic Strategies for Investigation

Starting MaterialKey TransformationPotential Reagents/CatalystsResearch Focus
2,3,4-TrichloropyridineRegioselective AminationAmmonia, various amine sources, metal catalystsAchieving high selectivity for the 3-amino position.
2,4-Dichloro-3-nitropyridineNitro Group ReductionH₂, Pd/C, SnCl₂, NaBH₄Optimizing reaction conditions for clean conversion.
2,4-Dichloropyridine (B17371)Nitration followed by ReductionPotassium nitrate, sulfuric acid, then a reducing agentImproving yields and simplifying purification steps. researchgate.net
Dichloropyridine DerivativeHydrazinolysis followed by ReductionHydrazine hydrate, Raney-NickelAdapting established methods for this specific isomer. psu.edu

Exploration of New Derivatization Opportunities and Scope Expansion

The dual reactivity of 2,4-Dichloropyridin-3-amine hydrate—stemming from its nucleophilic amino group and the two electrophilic carbon atoms attached to chlorine—opens up a vast landscape for derivatization. Future research will likely focus on selectively targeting these sites to build a library of novel compounds.

The amino group can undergo standard transformations such as acylation, alkylation, and sulfonylation to introduce a variety of functional groups. The chlorine atoms, particularly the one at the 4-position, are susceptible to nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the development of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the chloro positions provides a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. This is a common strategy for functionalizing chloropyridines. orgsyn.org

The exploration of these derivatization reactions is crucial for creating compounds with tailored properties for applications in medicinal chemistry and materials science. For instance, it is a key intermediate in the synthesis of pharmaceuticals and agrochemicals like herbicides and fungicides. chemimpex.com

Table 2: Potential Derivatization Reactions

Reaction TypeTarget Site(s)Reagents/ConditionsPotential Products
N-Acylation/Sulfonylation3-Amino groupAcid chlorides, sulfonyl chlorides, baseAmides, sulfonamides
Nucleophilic Aromatic Substitution (SNAr)C4-Cl, C2-ClAlkoxides, thiolates, aminesEther, thioether, and amine-substituted pyridines
Suzuki CouplingC4-Cl, C2-ClBoronic acids, Pd catalyst, baseAryl- or vinyl-substituted pyridines
Buchwald-Hartwig AminationC4-Cl, C2-ClAmines, Pd catalyst, ligand, baseDi- or tri-substituted aminopyridines
Sonogashira CouplingC4-Cl, C2-ClTerminal alkynes, Pd/Cu catalysts, baseAlkynyl-substituted pyridines

Advanced Mechanistic Insights into Complex Transformations

To fully exploit the synthetic potential of this compound, a deeper, mechanistic understanding of its transformations is essential. Future research should employ a combination of experimental and computational techniques to elucidate the pathways of its reactions.

For complex catalytic cycles, such as palladium-catalyzed cross-coupling reactions, it is crucial to identify the active catalytic species, intermediates, and potential deactivation pathways. researchgate.net Understanding the kinetics and thermodynamics of competing reactions, such as substitution at the C-2 versus the C-4 position, will enable the rational design of reaction conditions to favor the desired product.

Advanced techniques like in-situ spectroscopy, kinetic isotope effect studies, and density functional theory (DFT) calculations can provide detailed pictures of transition states and reaction coordinates. rsc.orgrsc.org Such mechanistic insights are not merely of academic interest; they are critical for optimizing reaction efficiency, minimizing waste, and scaling up processes for industrial applications. researchgate.net

Computational Design and Prediction of Novel Pyridine Derivatives

Computational chemistry offers a powerful tool for accelerating the discovery of new pyridine derivatives with desired functionalities. Future research will increasingly leverage in silico methods to design and screen virtual libraries of compounds derived from this compound before committing to laboratory synthesis.

Molecular docking studies can predict the binding affinity of potential derivatives to biological targets, such as enzymes or receptors, guiding the design of new therapeutic agents. nih.govresearchgate.net For example, recent studies have successfully used computational screening to identify novel pyridine-based thiadiazole derivatives as potent anti-inflammatory agents by targeting the COX-2 enzyme. nih.govnih.gov These studies demonstrated that specific substitutions led to compounds with binding energies comparable to or better than standard drugs like diclofenac. nih.govresearchgate.net

Molecular dynamics (MD) simulations can further investigate the stability of ligand-protein complexes and elucidate the key interactions, such as hydrogen bonds, that contribute to binding. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of derivatives with their activity, enabling the prediction of the properties of yet-unsynthesized molecules. This computational-first approach saves significant time and resources in the discovery pipeline. nih.gov

Table 3: Computation-Guided Drug Design Workflow

StepTechniquePurposeExample Finding
1. Target Identification-Identify a biological target (e.g., enzyme, receptor).COX-2 for anti-inflammatory agents. nih.gov
2. Virtual Library GenerationCombinatorial ChemistryCreate a virtual library of derivatives from the 2,4-Dichloropyridin-3-amine scaffold.Variously substituted aryl groups on a thiadiazole ring linked to pyridine. nih.gov
3. Molecular DockingIn Silico ScreeningPredict binding modes and rank compounds based on binding affinity (e.g., kcal/mol).Derivatives NTD2 and NTD3 showed low binding energies of -8.5 and -8.4 kcal/mol. nih.gov
4. Molecular Dynamics (MD)SimulationAssess the stability of the ligand-target complex over time.Confirmed stable hydrogen bond formations for the most potent compounds. nih.gov
5. ADME PredictionSwissADME, etc.Predict absorption, distribution, metabolism, and excretion properties (drug-likeness).Top candidates showed acceptable parameters within the Lipinski rule of five. nih.gov
6. Synthesis & In Vitro/In Vivo Testing-Synthesize and test the most promising candidates to validate computational predictions.Correlation between in silico and in vivo data supported the anti-inflammatory potential. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dichloropyridin-3-amine hydrate in laboratory settings?

  • Methodological Answer : Lab-scale synthesis typically involves nucleophilic substitution or catalytic amination of halogenated pyridine precursors. For example, substituting chlorine atoms in 2,4-dichloropyridine with ammonia under controlled pH (e.g., using NaOH in dichloromethane) can yield the amine derivative. Hydrate formation is achieved by crystallizing the compound in aqueous media or via controlled humidity exposure .
  • Key Parameters : Reaction temperature (60–80°C), stoichiometric excess of ammonia, and inert atmosphere to prevent oxidation. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures hydrate stability .

Q. How can the crystalline structure and hydrate stability of this compound be characterized?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves hydrogen-bonding networks between water molecules and the pyridine backbone. Compare with CSD database entries (e.g., BAWGOV for related trichloro-picolinate hydrates) .
  • Thermogravimetric Analysis (TGA) : Quantifies water content by measuring mass loss at 100–120°C. Hydrate decomposition temperatures (e.g., 159–161°C for similar dichloropyridinamines) indicate thermal stability .
  • Karl Fischer Titration : Accurately measures residual water content in anhydrous samples .

Q. What analytical techniques are suitable for distinguishing hydrate forms from anhydrous counterparts?

  • Methodological Answer :

  • FT-IR Spectroscopy : Identifies O–H stretching vibrations (3200–3600 cm⁻¹) and lattice water bending modes (~1630 cm⁻¹) .
  • DSC (Differential Scanning Calorimetry) : Detects endothermic peaks corresponding to water release and hydrate melting points (e.g., 65–67°C for anhydrous 2,3-dichloropyridine vs. broader endotherms for hydrates) .

Advanced Research Questions

Q. How can contradictions in reported hydrate formation kinetics be resolved?

  • Methodological Answer : Discrepancies often arise from differences in nucleation detection methods. For example:

  • Optical Reflection Techniques ( ): Detect early hydrate nucleation via light distortion at gas-liquid interfaces, suitable for low-concentration systems.
  • Scattering Methods ( ): Measure particle growth during rapid crystallization but may miss initial microcrystal formation (<400 nm).
  • Resolution Strategy : Combine optical reflection with in-situ XRD or Raman spectroscopy to correlate visual nucleation with structural changes .

Q. What experimental designs mitigate hydrate decomposition during catalytic cross-coupling reactions?

  • Methodological Answer :

  • Solvent Selection : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) with molecular sieves to sequester released water .
  • Temperature Control : Maintain reactions below hydrate decomposition thresholds (e.g., <100°C for most pyridinamine hydrates) .
  • Additive Screening : Test hydrate stabilizers (e.g., polyvinylpyrrolidone) or inhibitors (e.g., methanol) to balance reaction efficiency and hydrate integrity .

Q. How does hydrate morphology influence physicochemical properties in composite materials?

  • Methodological Answer :

  • Patchy Hydrate Saturation ( ): Hydrates distributed as discrete patches in porous matrices reduce mechanical strength but enhance ionic conductivity.
  • Experimental Validation :
  • Uniaxial Compression Tests : Compare stiffness of homogeneous vs. patchy hydrate samples.
  • Impedance Spectroscopy : Measure conductivity changes with hydrate distribution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.